An In-depth Technical Guide to the Natural Sources of Methyl 5-O-feruloylquinate
An In-depth Technical Guide to the Natural Sources of Methyl 5-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. As an ester of ferulic acid and methyl quinate, it exhibits significant potential for various biological activities, including antioxidant and anti-inflammatory effects, making it a compound of interest for pharmaceutical and nutraceutical research. This technical guide provides a comprehensive overview of the known natural sources of Methyl 5-O-feruloylquinate and its isomers, detailed experimental protocols for its extraction, isolation, and characterization, and an exploration of its hypothesized biological signaling pathways. All quantitative data from the cited literature is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction to Methyl 5-O-feruloylquinate
Methyl 5-O-feruloylquinate (C₁₈H₂₂O₉, Molar Mass: 382.36 g/mol ) is a derivative of 5-O-feruloylquinic acid, where the carboxylic acid group of the quinic acid moiety is methylated. This structural modification can influence its physicochemical properties, such as lipophilicity, which in turn may affect its bioavailability and biological activity. The presence of the ferulic acid moiety is the primary determinant of its antioxidant properties, owing to the ability of the phenolic hydroxyl group to donate a hydrogen atom and stabilize free radicals.
Natural Sources of Methyl 5-O-feruloylquinate and Its Isomers
Methyl 5-O-feruloylquinate and its isomers, methyl 3-O-feruloylquinate and methyl 4-O-feruloylquinate, have been identified in a limited number of plant species. The primary sources reported in the scientific literature are Phellodendron amurense and Stemona japonica.
Phellodendron amurense
The bark of Phellodendron amurense Rupr., commonly known as Amur cork tree, is a traditional Chinese medicine. While the plant is primarily known for its alkaloid content, such as berberine (B55584) and palmatine, studies have also reported the presence of phenolic compounds, including Methyl 5-O-feruloylquinate.
Stemona japonica
Stemona japonica (Blume) Miq. is a plant species used in traditional medicine in East Asia. Phytochemical investigations of its roots have led to the isolation of various chlorogenic acid derivatives. While the direct isolation of Methyl 5-O-feruloylquinate from this plant has not been explicitly detailed in all studies, the confirmed presence of its isomers, methyl 3-O-feruloylquinate and methyl 4-O-feruloylquinate, strongly suggests that Stemona japonica is a significant natural source for this class of compounds.
Quantitative Data
Specific quantitative data for the concentration of Methyl 5-O-feruloylquinate in plant materials is not extensively available in the current body of scientific literature. However, data for related compounds and the total phenolic content in the source plants can provide a valuable reference for researchers.
Table 1: Quantitative Data for Feruloylquinic Acid Derivatives and Related Compounds in Natural Sources
| Plant Source | Compound | Concentration/Yield | Method of Analysis | Reference |
| Phellodendron amurense | 3-O-feruloylquinic acid | Data not available | HPLC-DAD | [1] |
| Phellodendron amurense | 4-O-feruloylquinic acid | Data not available | HPLC-DAD | [1] |
| Stemona japonica | Methyl 3-O-feruloylquinate | Isolation reported, no quantitative data | Preparative HPLC | |
| Stemona japonica | Methyl 4-O-feruloylquinate | Isolation reported, no quantitative data | Preparative HPLC | |
| Stemona japonica | Methyl 5-O-caffeoylquinate | Isolation reported, no quantitative data | Preparative HPLC |
Note: The table will be updated as more specific quantitative data for Methyl 5-O-feruloylquinate becomes available.
Experimental Protocols
The following protocols are based on established methodologies for the extraction, isolation, and characterization of feruloylquinic acid methyl esters and related phenolic compounds from plant materials.
Extraction of Feruloylquinic Acid Methyl Esters from Plant Material
This protocol describes a general method for the extraction of phenolic compounds from dried plant material.
4.1.1. Materials
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Dried and powdered plant material (e.g., bark of Phellodendron amurense or roots of Stemona japonica)
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Methanol (HPLC grade)
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Deionized water
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Rotary evaporator
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Ultrasonic bath
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Centrifuge
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Filter paper (0.45 µm)
4.1.2. Procedure
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Weigh 100 g of the dried and powdered plant material.
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Suspend the powder in 500 mL of 80% aqueous methanol.
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Sonication: Place the suspension in an ultrasonic bath for 30 minutes at room temperature.
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Maceration: Allow the mixture to stand for 24 hours at room temperature, protected from light.
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Filtration: Filter the extract through filter paper to remove solid plant material.
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Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
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Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
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Storage: Store the crude extract at -20°C until further processing.
Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol outlines the purification of Methyl 5-O-feruloylquinate from the crude extract using preparative HPLC.
4.2.1. Materials
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Crude plant extract
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
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Deionized water
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Preparative HPLC system with a Diode Array Detector (DAD)
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Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm)
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Fraction collector
4.2.2. Procedure
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Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase composition and filter through a 0.45 µm syringe filter.
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Chromatographic Conditions:
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient Program: A linear gradient from 10% to 50% B over 40 minutes is a typical starting point. The gradient should be optimized based on the separation of the target compound.
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Flow Rate: Approximately 15-20 mL/min for a 21.2 mm ID column.
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Detection: Monitor the elution profile at 325 nm, the characteristic absorption maximum for ferulic acid derivatives.
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Column Temperature: 25°C
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Fraction Collection: Collect fractions corresponding to the peak of interest based on the retention time determined from analytical HPLC runs.
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Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
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Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 5-O-feruloylquinate.
Characterization by HPLC and NMR Spectroscopy
4.3.1. High-Performance Liquid Chromatography (HPLC) Analysis
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System: Analytical HPLC with DAD or UV detector.
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Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: As described for preparative HPLC, but with a flow rate of 1.0 mL/min.
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Detection: 325 nm.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).
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Spectra Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz) to enable complete structural elucidation. The characteristic signals for the methyl ester group are a proton singlet around δ 3.7 ppm and a carbon signal around δ 52 ppm.
Hypothesized Signaling Pathways
Based on the known biological activities of structurally related compounds like ferulic acid and other chlorogenic acids, Methyl 5-O-feruloylquinate is hypothesized to exert its antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways.
Antioxidant Activity and the Keap1-Nrf2 Signaling Pathway
The antioxidant effects of phenolic compounds are often mediated by the activation of the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Anti-inflammatory Activity and the NF-κB and MAPK Signaling Pathways
The anti-inflammatory properties of many natural phenolic compounds are attributed to their ability to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.
5.2.1. NF-κB Signaling Pathway The transcription factor NF-κB is a key regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by the inhibitor protein IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
5.2.2. MAPK Signaling Pathway Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors that promote the expression of pro-inflammatory genes.
Conclusion
Methyl 5-O-feruloylquinate is a promising natural product with potential antioxidant and anti-inflammatory activities. This guide has identified Phellodendron amurense and Stemona japonica as its primary known and potential natural sources. While specific quantitative data for this compound remains limited, the provided experimental protocols for extraction, isolation, and characterization offer a solid foundation for further research. The hypothesized mechanisms of action, involving the Keap1-Nrf2, NF-κB, and MAPK signaling pathways, provide a rationale for its potential therapeutic applications. Further studies are warranted to quantify the concentration of Methyl 5-O-feruloylquinate in various natural sources and to elucidate its precise biological activities and mechanisms of action.
